molecular formula C27H41NO5S B1671543 Epothilone D CAS No. 189453-10-9

Epothilone D

Cat. No.: B1671543
CAS No.: 189453-10-9
M. Wt: 491.7 g/mol
InChI Key: XOZIUKBZLSUILX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Epothilone D primarily targets the Tubulin proteins in human cells . These proteins include Tubulin alpha 3C/D chain, Tubulin beta chain, Tubulin beta-1 chain, Tubulin beta-4B chain, Tubulin beta-4A chain, Tubulin alpha-4A chain, Tubulin beta-3 chain, Tubulin alpha-1C chain, Tubulin alpha-8 chain, Tubulin alpha-1B chain, and Tubulin alpha-1A chain . These proteins play a crucial role in cell division and are essential for the formation and function of microtubules .

Mode of Action

The mode of action of this compound is similar to that of paclitaxel . It binds to the αβ-tubulin heterodimer subunit . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules . This leads to the inhibition of microtubule function . Microtubules are essential to cell division, and Epothilones, therefore, stop cells from properly dividing .

Pharmacokinetics

In a study conducted on mice, the initial half-lives for plasma elimination of this compound were less than 5 minutes for an intravenous dose and less than 20 minutes for an intraperitoneal dose . The pharmacokinetic data were linear from 16 to 100 mg/m², with proportional increases in mean C max and AUC tot as a function of dose .

Result of Action

The result of this compound’s action is the inhibition of cell division, leading to cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . This compound shows strong cytotoxicity toward taxol resistance cancer cells and exhibits better water solubility and lower side effects compared with taxol .

Biochemical Analysis

Biochemical Properties

Epothilone D interacts with various biomolecules, primarily tubulin, a protein crucial for cell division . The principal mechanism of the epothilone class, including this compound, is the inhibition of microtubule function . Microtubules, which are essential to cell division, are therefore inhibited from properly dividing when this compound is present .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting microtubule function, which is essential for cell division . This inhibition prevents cells from properly dividing, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to the αβ-tubulin heterodimer subunit . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules . This compound has also been shown to induce tubulin polymerization into microtubules without the presence of GTP .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce cognitive deficits and improve neuropathology in aged animals without overt side effects . It has also been observed to confer protection from motor neurone loss and axon degeneration during the early phases of treatment trials .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, long-term treatment of a mutant tau transgenic mouse model with low doses of this compound reduced cognitive deficits in young animals and improved neuropathology in aged animals . In a mouse model of familial ALS, treating with this compound unexpectedly accelerated disease progression .

Metabolic Pathways

It is known that this compound’s principal mechanism of action is the inhibition of microtubule function .

Transport and Distribution

This compound is a brain-penetrant microtubule-stabilizing agent . It has been evaluated for its ability to compensate for tau loss-of-function in tau transgenic mice that develop forebrain tau inclusions, axonal degeneration, and microtubule deficits .

Subcellular Localization

This compound is known to bind to tubulin, a protein that is a major component of the cytoskeleton and is found throughout the cell

Preparation Methods

Epothilone D can be synthesized through various synthetic routes. One common method involves the fermentation of Sorangium cellulosum, which produces epothilones as secondary metabolites . The synthetic route typically involves the following steps:

    Fermentation: Sorangium cellulosum is cultured under specific conditions to produce epothilones.

    Isolation: The epothilones are extracted from the fermentation broth.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Industrial production methods also involve genetic engineering of the epothilone gene cluster to increase the concentration of this compound during fermentation .

Chemical Reactions Analysis

Epothilone D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epothilone B.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions can introduce new functional groups to the this compound structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Epothilone D has a wide range of scientific research applications, particularly in the field of cancer research. Some of its applications include:

Properties

IUPAC Name

4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZIUKBZLSUILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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